- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene structure
商品名:3-Bromodibenzothiophene
CAS番号:97511-04-1
MF:C12H7BrS
メガワット:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616
3-Bromodibenzothiophene 化学的及び物理的性質
名前と識別子
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- インチ: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- InChIKey: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
計算された属性
- せいみつぶんしりょう: 261.94518g/mol
- どういたいしつりょう: 261.94518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 密度みつど: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 97.0 to 101.0 deg-C
- ようかいど: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
abcr | AB495179-5 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 5g |
€230.90 | 2023-04-19 | ||
abcr | AB495179-25 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 25g |
€642.10 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
A2B Chem LLC | AB53240-1g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 1g |
$19.00 | 2024-07-18 | |
1PlusChem | 1P003AUW-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$160.00 | 2024-04-19 | |
1PlusChem | 1P003AUW-250mg |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 250mg |
$6.00 | 2024-04-19 | |
A2B Chem LLC | AB53240-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$146.00 | 2024-07-18 |
3-Bromodibenzothiophene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
リファレンス
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
リファレンス
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
リファレンス
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C
リファレンス
- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine ExchangeOrganic Letters, 2016, 18(21), 5756-5759,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
リファレンス
- Synthesis of substituted dibenzothiophene compound, China, , ,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide sourceGreen Chemistry, 2023, 25(16), 6194-6199,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
リファレンス
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium saltChemical Communications (Cambridge, 2017, 53(20), 2918-2921,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Product class 6: dibenzothiophenesScience of Synthesis, 2001, 10, 211-263,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
リファレンス
- A process for preparing diaryl thioethers, China, , ,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
リファレンス
- Preparation of 3-bromodibenzothiophene, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt
リファレンス
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplingsChemical Science, 2017, 8(4), 2885-2889,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
リファレンス
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO CatalysisOrganic Letters, 2018, 20(17), 5439-5443,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide
リファレンス
- Synthesis of monoamino and monohydroxydibenzothiophenesJournal of Heterocyclic Chemistry, 1985, 22(1), 215-18,
ごうせいかいろ 18
3-Bromodibenzothiophene Raw materials
- 3-Bromodibenziodolium
- Borate(1-),tetrafluoro-
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- 3-Dibenzothiophenamine
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Benzenamine, 4-bromo-2-(phenylthio)-
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
- Dibenzothiophene
- 3-Bromodibenzothiophene 5,5-Dioxide
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene

清らかである:99%/99%
はかる:10g/25g
価格 ($):180.0/378.0